![molecular formula C18H19N3O4 B2848774 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171777-48-2](/img/structure/B2848774.png)
1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A is not fully understood, but it is thought to target multiple pathways involved in cancer cell growth and survival. One proposed mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A has also been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A has also been shown to have neuroprotective effects, reducing brain damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A and its potential therapeutic applications in other diseases. Finally, the development of more effective delivery methods for 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A could improve its efficacy in vivo.
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A is a promising small molecule with potential applications in cancer therapy and other diseases. Its specificity for cancer cells and minimal toxicity to normal cells make it an attractive candidate for further research. With continued investigation, 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A may prove to be a valuable tool in the fight against cancer and other diseases.
Synthesis Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A involves several steps, including the preparation of 1-(2,3-dimethoxyphenyl) ethanone, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and the final condensation reaction to form 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A. This process requires specific reagents and conditions and has been optimized to yield high purity 1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea A.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(17(15)25-2)21-18(23)19-12-7-8-13-11(10-12)6-9-16(22)20-13/h3-5,7-8,10H,6,9H2,1-2H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVZBXRTFLHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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